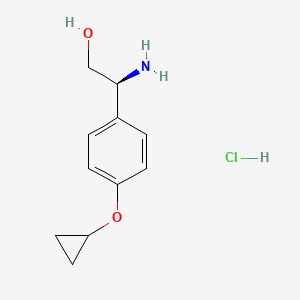

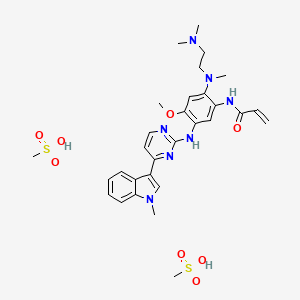

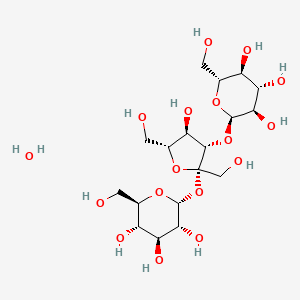

![molecular formula C21H20O4 B3028519 (1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one CAS No. 216987-13-2](/img/structure/B3028519.png)

(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one

Overview

Description

“(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho1,2-gbenzofuran-11-one” is also known as Danshenol B . It is a natural product found in Salvia miltiorrhiza . The molecular formula of this compound is C22H26O4 .

Synthesis Analysis

The synthesis of benzofuran derivatives, like Danshenol B, has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Molecular Structure Analysis

The molecular structure of Danshenol B includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The InChI representation of the molecule is InChI=1S/C22H26O4/c1-12-11-26-19-15-7-8-16-14 (6-5-9-21 (16,3)4)18 (15)22 (25,10-13 (2)23)20 (24)17 (12)19/h7-8,12,25H,5-6,9-11H2,1-4H3/t12-,22-/m0/s1 .

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .

Physical And Chemical Properties Analysis

Danshenol B has a molecular weight of 354.4 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 .

Scientific Research Applications

Inhibition of ICAM-1 Expression

Danshenol A, also known as 15-Epi-Danshenol-A, has been found to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by TNF-α in endothelial cells . This inhibition subsequently reduces the adhesion of monocytes to endothelial cells, which plays a critical role in the early stage of atherosclerosis .

Regulation of Adhesion Molecule Expression

The compound has been shown to regulate the expression of adhesion molecules. Specifically, it significantly reverses the TNF-α-induced ICAM-1 expression and subsequent adhesion of monocytes, as well as elevated reactive oxygen species (ROS) generation and NOX4 expression .

Inhibition of NADPH Oxidase Expression

Danshenol A has been found to inhibit TNF-α-induced NADPH oxidase expression . This suggests that it may have potential applications in the treatment of diseases related to oxidative stress.

Anti-Atherosclerosis Activity

Danshenol A has been shown to have anti-atherosclerosis activity. It inhibits the TNF-α-induced ICAM-1 expression and subsequent monocyte adhesion to endothelial cells through the NOX4-dependent IKKβ/NF-κB pathway . This novel bioactivity makes Danshenol A a good candidate for further exploration for therapeutic or preventive application for atherosclerosis .

Immune-Modulating Activity

15-Epi-Danshenol-A is a diterpenoid with an immune-modulating activity . It shows an inhibitory effect on B lymphoblasts cells in a concentration-dependent manner .

Potential Anti-Inflammatory Activity

As an important proinflammatory cytokine, TNF-α activates endothelial cells at the site of inflammation, leading to the upregulation of endothelial cell adhesion molecules . Danshenol A has been shown to inhibit this process, suggesting potential anti-inflammatory activity .

Future Directions

Benzofuran compounds like Danshenol B have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research may focus on exploring their diverse pharmacological activities and developing novel methods for constructing benzofuran rings .

Mechanism of Action

15-Epi-Danshenol-A, also known as (1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho1,2-gbenzofuran-11-one, is a diterpenoid with intriguing biological activities. This article will delve into the compound’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of 15-Epi-Danshenol-A is B lymphoblasts cells . It shows an inhibitory effect on these cells in a concentration-dependent manner .

Mode of Action

15-Epi-Danshenol-A inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) , which is induced by TNF-α . This inhibition is mediated by NOX4 . The compound significantly reverses TNF-α-induced ICAM-1 expression and subsequent adhesion of monocytes, as well as elevated reactive oxygen species (ROS) generation and NOX4 expression .

Biochemical Pathways

The compound affects the NOX4-dependent IKKβ/NF-κB pathway . It inhibits TNF-α-induced ICAM-1 expression, which is increased via IKKβ/IκBα-mediated activation of NF-κB p65 . Interestingly, NOX4 overexpression suppresses the ICAM-1 expression, which may be ascribed to the activation of Nrf-2 .

Result of Action

The molecular and cellular effects of 15-Epi-Danshenol-A’s action include the inhibition of ICAM-1 expression and the subsequent adhesion of monocytes to endothelial cells . This novel bioactivity makes 15-Epi-Danshenol-A a good candidate for further exploration for therapeutic or preventive application for atherosclerosis .

Action Environment

It is known that the compound’s effects can be influenced by the presence of proinflammatory cytokines like tnf-α .

properties

IUPAC Name |

(1S,10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKPUPMMFGHQW-GTJPDFRWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

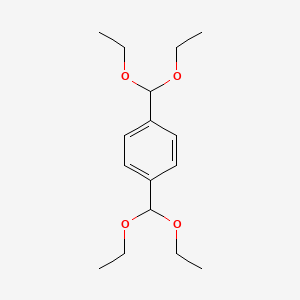

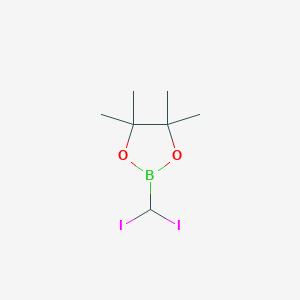

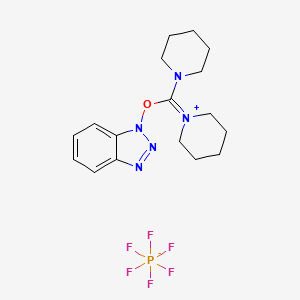

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)

![2-(Benzyloxy)-4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)benzamide disuccinate](/img/structure/B3028456.png)